methyl 2'-amino-1-[(4-fluorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Description
Methyl 2'-amino-1-[(4-fluorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C26H22FN3O5 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.15434897 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Antimicrobial Properties
Research indicates that compounds similar to methyl 2'-amino derivatives exhibit significant antimicrobial activity. A study on related alkaloids demonstrated their effectiveness against various bacterial strains, suggesting that structural modifications can enhance antibacterial properties. The presence of electron-donating or withdrawing groups on the phenyl ring was found to significantly influence the antimicrobial efficacy of these compounds .
Antiviral Activity
In a recent investigation, derivatives of indole compounds were tested for their antiviral properties against influenza viruses. Results indicated that certain structural features contributed to a reduction in viral infectivity by over 90%, highlighting the potential of these compounds as antiviral agents . Although specific data on methyl 2'-amino-1-[(4-fluorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxo derivatives were not directly reported, the structural similarities suggest a promising avenue for further exploration.
Anticancer Potential
The compound's structure suggests potential interactions with various biological targets implicated in cancer. For instance, indole derivatives have been shown to modulate pathways related to apoptosis and cell proliferation. Studies have reported that certain indole-based compounds can act as PPARγ agonists, which play a role in insulin sensitivity and may also impact cancer cell metabolism .
Interaction with Biological Targets
The biological activity of methyl 2'-amino-1-[(4-fluorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxo can be attributed to its ability to interact with specific receptors and enzymes. For example:
- PPARγ Activation : Similar compounds have been studied for their role in activating peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and fat storage.
- Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties that could mitigate oxidative stress-related damage in cells.
Table of Biological Activities
Notable Research Findings
- Antimicrobial Study : A study highlighted the importance of substituents on the piperidine ring affecting antibacterial activity, suggesting modifications could lead to enhanced efficacy against resistant strains .
- Antiviral Investigation : Research demonstrated that specific indole derivatives significantly reduced viral loads in infected models, reinforcing the need for further exploration into similar structures .
- Cancer Research : Investigations into PPARγ agonists revealed that structural modifications could improve their therapeutic index for treating metabolic disorders associated with cancer .
Properties
IUPAC Name |
methyl 2'-amino-1-[(4-fluorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O5/c1-14-12-19-20(23(31)29(14)2)26(21(22(28)35-19)24(32)34-3)17-6-4-5-7-18(17)30(25(26)33)13-15-8-10-16(27)11-9-15/h4-12H,13,28H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHOBYQKDCXNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C(=C(O2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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